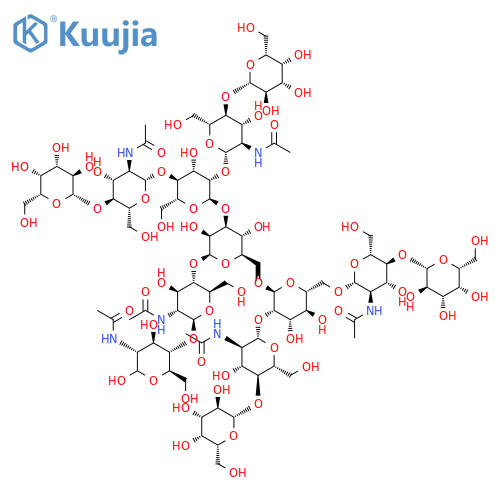Cas no 82867-74-1 (mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl))

mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl) 化学的及び物理的性質
名前と識別子
-
- mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl)
- Asialo, galactosylated, tetraantennary, N-linked glycan (NA4)
- NA4 N-GLYCAN
- Galb1-4GlcNAcb1-6(Galb1-4GlcNAcb1-2)Mana1-6(Galb1-4GlcNAcb1-4(Galb1-4GlcNAcb1-2)Mana1-3)Manb1-4GlcNAcb1-4GlcNAc
- beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->2)-[beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->4)]-alpha-D-Manp-(1->3)-{beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->2)-[beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->6)]-alpha-D-Manp-(1->6)}-beta-D-Manp-(1->4)-beta-D-GlcpNAc-(1->4)-D-GlcpNAc
- N_FULL_76000000000000_GS_1919_c1
- 82867-74-1
- WURCS=2.0/5,13,12/[a2122h-1x_1-5_2*NCC/3=O][a2122h-1b_1-5_2*NCC/3=O][a1122h-1b_1-5][a1122h-1a_1-5][a2112h-1b_1-5]/1-2-3-4-2-5-2-5-4-2-5-2-5/a4-b1_b4-c1_c3-d1_c6-i1_d2-e1_d4-g1_e4-f1_g4-h1_i2-j1_i6-l1_j4-k1_l4-m1
- Galbeta1-4GlcNAcbeta1-6(Galbeta1-4GlcNAcbeta1-2)Manalpha1-6[Galbeta1-4GlcNAcbeta1-4(Galbeta1-4GlcNAcbeta1-2)Manalpha1-3]Manbeta1-4GlcNAcbeta1-4GlcNAc
- Gal(b1-4)GlcNAc(b1-2)[Gal(b1-4)GlcNAc(b1-4)]Man(a1-3)[Gal(b1-4)GlcNAc(b1-2)[Gal(b1-4)GlcNAc(b1-6)]Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc
- CHEBI:147006
- beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-[beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->2)]-alpha-D-Man-(1->6)-{beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->4)-[beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->2)]-alpha-D-Man-(1->3)}-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-D-GlcNAc
-
- MDL: MFCD00467031
- インチ: InChI=1S/C90H150N6O66/c1-20(108)91-39-51(120)68(30(11-101)140-78(39)137)153-80-41(93-22(3)110)54(123)73(35(16-106)146-80)159-88-67(136)75(160-90-77(162-83-44(96-25(6)113)56(125)72(34(15-105)149-83)158-87-65(134)60(129)48(117)29(10-100)144-87)66(135)74(36(17-107)150-90)154-81-42(94-23(4)111)53(122)70(32(13-103)147-81)156-85-63(132)58(127)46(115)27(8-98)142-85)50(119)38(151-88)19-139-89-76(161-82-43(95-24(5)112)55(124)71(33(14-104)148-82)157-86-64(133)59(128)47(116)28(9-99)143-86)61(130)49(118)37(152-89)18-138-79-40(92-21(2)109)52(121)69(31(12-102)145-79)155-84-62(131)57(126)45(114)26(7-97)141-84/h26-90,97-107,114-137H,7-19H2,1-6H3,(H,91,108)(H,92,109)(H,93,110)(H,94,111)(H,95,112)(H,96,113)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60+,61+,62-,63-,64-,65-,66+,67+,68-,69-,70-,71-,72-,73-,74-,75+,76+,77+,78?,79-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90-/m1/s1
- InChIKey: NMOVOKGRXPIVPX-NEKOLARASA-N
- ほほえんだ: CC(N[C@@H]1[C@@H](O)[C@H](O[C@H]2[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]3[C@@H](O)[C@@H](O[C@@H]4[C@@H](O[C@H]5[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]6[C@H](O)[C@@H](O)[C@@H](O)[C@H](O6)CO)[C@H](O5)CO)[C@@H](O)[C@H](O[C@H]7[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]8[C@H](O)[C@@H](O)[C@@H](O)[C@H](O8)CO)[C@H](O7)CO)[C@H](O4)CO)[C@H](O)[C@H](O3)CO[C@@H]9[C@@H](O[C@H]%10[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]%11[C@H](O)[C@@H](O)[C@@H](O)[C@H](O%11)CO)[C@H](O%10)CO)[C@@H](O)[C@H](O)[C@H](O9)CO[C@H]%12[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]%13[C@H](O)[C@@H](O)[C@@H](O)[C@H](O%13)CO)[C@H](O%12)CO)[C@H](O2)CO)[C@H](OC1O)CO)=O
計算された属性
- せいみつぶんしりょう: 2370.8565637g/mol
- どういたいしつりょう: 2370.8565637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 41
- 水素結合受容体数: 72
- 重原子数: 162
- 回転可能化学結合数: 49
- 複雑さ: 4620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 64
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -26.7
- トポロジー分子極性表面積: 1110Ų
mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | ON10174-10 ug |
NA4 N-Glycan |
82867-74-1 | 10ug |
$392.70 | 2023-01-03 | ||
| Biosynth | ON10174-20 ug |
NA4 N-Glycan |
82867-74-1 | 20ug |
$669.90 | 2023-01-03 | ||
| Biosynth | ON10174-50 ug |
NA4 N-Glycan |
82867-74-1 | 50ug |
$693.00 | 2023-01-03 | ||
| Biosynth | ON10174-250 ug |
NA4 N-Glycan |
82867-74-1 | 250ug |
$1,732.50 | 2023-01-03 | ||
| Biosynth | ON10174-100 ug |
NA4 N-Glycan |
82867-74-1 | 100ug |
$1,039.50 | 2023-01-03 |
mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl) 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl)に関する追加情報
Compound CAS No. 82867-74-1: Mannitol Di-(N-Acetyl-D-Glucosamine), Tetrakis(Galactosyl-N-Acetyl-D-Glucosaminyl)
Mannitol di-(N-acetyl-D-glucosamine), tetrakis(galactosyl-N-acetyl-D-glucosaminyl) is a complex carbohydrate compound with the CAS registry number 82867-74-1. This compound is a derivative of mannitol, a well-known sugar alcohol, and is functionalized with N-acetyl-D-glucosamine (GlcNAc) groups. The presence of multiple GlcNAc units, specifically four galactosylated GlcNAc groups, makes this compound a unique member of the glycoside family. Its structure and properties have garnered significant attention in various fields, including biochemistry, pharmacology, and materials science.
The molecular structure of this compound is characterized by a central mannitol backbone, which serves as a scaffold for the attachment of four galactosyl-N-acetyl-D-glucosaminyl groups. This arrangement imparts the molecule with a high degree of branching and complexity, which is crucial for its biological activity and functional applications. Recent studies have highlighted the importance of such branched glycoconjugates in mimicking natural polysaccharides, which are essential components of cellular recognition and immune response.
Chemical synthesis of mannitol di-(N-acetyl-D-glucosamine), tetrakis(galactosyl-N-acetyl-D-glucosaminyl) involves multi-step glycosylation reactions. The process typically begins with the activation of mannitol as a nucleophile, followed by successive additions of galactose and GlcNAc units under controlled conditions. Advanced techniques such as enzymatic catalysis and microwave-assisted synthesis have been employed to optimize the yield and purity of the final product. These methods not only enhance the efficiency of synthesis but also ensure the stereochemical integrity of the glycosidic bonds.
One of the most promising applications of this compound lies in its potential as a drug delivery system. The hydrophilic nature of mannitol and the presence of multiple GlcNAc groups make it an ideal candidate for encapsulating hydrophobic drugs. Recent research has demonstrated that nanoparticles synthesized using this compound can effectively deliver anticancer agents to specific tumor sites, minimizing systemic toxicity while maximizing therapeutic efficacy. The biocompatibility and biodegradability of this compound further enhance its suitability for biomedical applications.
In addition to its role in drug delivery, mannitol di-(N-acetyl-D-glucosamine), tetrakis(galactosyl-N-acetyl-D-glucosaminyl) has shown potential in biomaterials science. Its ability to form self-assembled structures under physiological conditions makes it a valuable component in tissue engineering scaffolds. Studies have revealed that incorporating this compound into polymeric matrices improves cell adhesion and proliferation, making it a promising material for regenerative medicine applications.
The biological activity of this compound is closely tied to its ability to interact with specific lectins and receptors present on cell surfaces. Galactose residues on the molecule serve as recognition motifs for galectins, a family of proteins involved in various cellular processes such as apoptosis, proliferation, and immune regulation. Recent findings suggest that this compound can modulate galectin-mediated signaling pathways, offering new avenues for therapeutic intervention in diseases such as cancer and inflammatory disorders.
From an analytical standpoint, the characterization of mannitol di-(N-acetyl-D-glucosamine), tetrakis(galactosyl-N-acetyl-D-glucosaminyl) requires advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into the stereochemistry, molecular weight distribution, and three-dimensional structure of the compound. Such detailed characterization is essential for ensuring consistency in manufacturing processes and validating its performance in various applications.
In conclusion, mannitol di-(N-acetyl-D-glucosamine), tetrakis(galactosyl-N-acetyl-D-glucosaminyl) represents a versatile platform for exploring novel applications in biomedicine and materials science. Its unique structure, combined with advancements in synthetic methodologies and analytical techniques, positions it as a key player in the development of next-generation therapies and biomaterials.
82867-74-1 (mannotriose-di-(n-acetyl-d-glucosamine), tetrakis(galactosyl-n-acetyl-d-glucosaminyl)) 関連製品
- 120864-60-0(D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-)
- 1398-61-4(Chitin, Practical Grade)
- 83512-85-0(Carboxymethyl chitosan)
- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)
- 954242-50-3(N'-{3-4-(dimethylamino)phenylpropyl}-N-(2,4,6-trimethylphenyl)ethanediamide)
- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)
- 1704612-07-6(1-4-chloro-3-(trifluoromethyl)benzenesulfonyl-3-(4-chlorobenzenesulfonyl)pyrrolidine)
- 1803789-96-9(2,6-Dimethyl-3-methoxymandelic acid)
- 1805263-41-5(2-(Difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 57190-05-3(4-cyclopropanecarbonylbenzene-1-sulfonyl chloride)




